2-(4-Chlorophenyl)-4'-iodoacetophenone
Description
2-(4-Chlorophenyl)-4'-iodoacetophenone (CAS 898784-08-2) is a diaryl ketone derivative with the molecular formula C₁₄H₁₀ClIO and a molecular weight of 340.13 g/mol (calculated). Its IUPAC name is 2-(4-chlorophenyl)-1-(4-iodophenyl)ethan-1-one, indicating a para-chlorophenyl group attached to the ethanone carbon and a para-iodophenyl group on the carbonyl carbon. This compound is primarily utilized as a pharmaceutical intermediate and building block in organic synthesis, particularly in palladium-catalyzed coupling reactions due to the reactive iodine substituent .
Key physical properties (based on analogous compounds):
- Melting Point: Not explicitly reported, but structurally similar iodinated acetophenones (e.g., 4'-iodoacetophenone) exhibit melting points in the range of 82–89°C .
- Solubility: Likely low in water but soluble in organic solvents like methanol or dichloromethane, consistent with halogenated aromatic ketones .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSYBPGJDUDBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642305 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-08-2 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4’-iodoacetophenone typically involves the iodination of 2-(4-Chlorophenyl)acetophenone. One common method is the Sandmeyer reaction, where the diazonium salt of 2-(4-Chlorophenyl)acetophenone is treated with potassium iodide to introduce the iodine atom. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-4’-iodoacetophenone may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction parameters such as temperature and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, cyano, or thiol derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or esters.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
2-(4-Chlorophenyl)-4’-iodoacetophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4’-iodoacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorophenyl and iodo groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(4-Chlorophenyl)-4'-iodoacetophenone with structurally related acetophenone derivatives:
*Melting point for 4'-chloroacetophenone is inferred from similar derivatives.
Substituent Effects on Properties
Halogen Substituents (I, Cl, F) :
- Iodine : Enhances molecular weight and polarizability, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). However, it reduces solubility in polar solvents .
- Chlorine : Provides moderate electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
- Fluorine : Introduces metabolic stability and lipophilicity, advantageous in pharmaceutical design .
Functional Groups (Hydroxyl, Cyano): Hydroxyl (-OH): Increases water solubility via hydrogen bonding but may limit thermal stability . Cyano (-CN): Strong electron-withdrawing group; enhances reactivity in cycloaddition reactions and electronic applications .
Biological Activity
2-(4-Chlorophenyl)-4'-iodoacetophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and an iodoacetophenone structure, which contribute to its unique biological activity. The presence of halogen atoms (chlorine and iodine) can significantly influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, showing promising results against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key aspect of its anticancer mechanism.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activities of this compound are attributed to its interaction with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound may interact with bacterial enzymes, inhibiting their function and leading to cell death.
- Anticancer Mechanism : It is thought to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several case studies have highlighted the efficacy of this compound in vitro:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating strong anticancer properties.
- Antimicrobial Efficacy : Another study reported that the compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
